(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 99951-00-5
VCID: VC2150718
InChI: InChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11)
SMILES: CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O
Molecular Formula: C8H8N4O3
Molecular Weight: 208.17 g/mol

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid

CAS No.: 99951-00-5

Cat. No.: VC2150718

Molecular Formula: C8H8N4O3

Molecular Weight: 208.17 g/mol

* For research use only. Not for human or veterinary use.

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid - 99951-00-5

Specification

CAS No. 99951-00-5
Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
IUPAC Name 2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Standard InChI InChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11)
Standard InChI Key CGAFFDYYFREHLJ-UHFFFAOYSA-N
SMILES CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O
Canonical SMILES CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O

Introduction

Molecular Characteristics

Physical and Chemical Properties

The physical and chemical properties of (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid are influenced by its molecular structure and functional groups. Although comprehensive experimental data on all properties is limited in the available sources, some key properties can be identified or inferred:

PropertyValueSource
Molecular FormulaC8H8N4O3
Molecular Weight208.17 g/mol
Physical StateSolidBased on similar compounds
SolubilityLikely soluble in polar solventsBased on functional groups
Acid-Base CharacterAcidic (carboxylic acid group)Based on functional groups
Hydrogen Bond Donors2 (hydroxyl and carboxylic acid)Based on structure
Hydrogen Bond Acceptors7 (N and O atoms)Based on structure

The compound likely exhibits amphoteric properties due to the presence of both acidic (carboxylic acid) and basic (nitrogen atoms in the heterocyclic rings) functional groups. The hydroxyl group at position 7 and the carboxylic acid group in the acetic acid moiety can both donate protons, making them potential sites for deprotonation in basic conditions.

Structural Analysis

The structural arrangement of (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid contributes significantly to its chemical behavior. The fused ring system creates a planar heterocyclic core with extended π-conjugation, which can influence its electronic properties and potential for intermolecular interactions.

The position of the hydroxyl group at C-7 likely affects the electronic distribution within the pyrimidine ring, potentially influencing the reactivity of adjacent positions. Similarly, the methyl group at position 5 provides slight electron-donating effects that can modify the electronic character of the pyrimidine ring.

The acetic acid substituent at position 2 of the triazole ring extends from the core structure and provides a flexible side chain with acidic properties. This group may participate in various chemical reactions, including esterification, amide formation, and salt formation with bases.

Synthesis and Production

Production Considerations

The production of (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid at scale would require careful consideration of several factors:

  • Reaction conditions: Temperature, pressure, and pH would need to be carefully controlled to ensure high yields and purity.

  • Purification methods: Appropriate techniques such as recrystallization, column chromatography, or preparative HPLC might be necessary to obtain the compound in high purity.

  • Analytical methods: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) would be essential for characterizing the product and confirming its structure and purity.

  • Scale-up challenges: As with many complex heterocyclic compounds, scaling up the synthesis from laboratory to production scale might present challenges in terms of heat transfer, mixing, and reaction time optimization.

Chemical Reactivity

Functional Group Reactivity

The reactivity of (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is largely determined by its functional groups:

  • Hydroxyl group (-OH): The hydroxyl group at position 7 can participate in:

    • Hydrogen bonding

    • Esterification reactions

    • Oxidation to form a ketone

    • Nucleophilic substitution reactions

  • Carboxylic acid group (-COOH): The acetic acid moiety can undergo:

    • Esterification with alcohols

    • Amide formation with amines

    • Reduction to form an alcohol

    • Salt formation with bases

  • Triazolopyrimidine core: The heterocyclic core may participate in:

    • Electrophilic aromatic substitution reactions

    • Nucleophilic aromatic substitution reactions

    • Coordination with metal ions through nitrogen atoms

Common Reactions

Based on its structure, (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid may participate in various chemical reactions. For triazolopyrimidine compounds with similar functional groups, common reactions include:

Reaction TypeDescriptionPotential Products
EsterificationReaction of the carboxylic acid group with alcoholsEsters of various chain lengths
Amide FormationReaction of the carboxylic acid with aminesAmides with various substituents
Hydroxyl ModificationSubstitution or derivatization of the hydroxyl groupEthers, esters, or oxidized products
Salt FormationReaction with bases to form the carboxylate saltMetal or ammonium salts
ComplexationCoordination with metal ions through N atomsMetal complexes with various coordination geometries

The compound has been reported to be used as a reactant in the synthesis of compounds that inhibit dihydroorotate dehydrogenase, indicating its utility in creating biologically active molecules.

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
(7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid99951-00-5C8H8N4O3208.17 g/molReference compound
(6-Bromo-7-hydroxy-5-methyl triazolo[1,5-a]pyrimidin-2-yl)acetic acid709635-25-6C8H7BrN4O3287.07 g/molAdditional bromo group at position 6
5-Methyl- triazolo-[1,5-a]pyrimidin-7-olN/AC6H6N4O150.14 g/mol (approx.)Lacks the acetic acid moiety at position 2
ethyl 4-fluoro-1H-pyrrole-2-carboxylate1093873-80-3C7H8FNO2157.14 g/molDifferent heterocyclic core (pyrrole vs. triazolopyrimidine)

Current Research and Future Directions

Recent Studies

Based on the available search results, (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid has been utilized in several research contexts:

  • As a reactant in the synthesis of compounds that inhibit dihydroorotate dehydrogenase, which may have applications in antimalarial research.

  • In investigations of compounds with potential antiviral properties, particularly those that may inhibit viral RNA polymerase interactions.

  • In studies exploring binding to HIV TAR RNA, suggesting potential applications in antiviral research.

These applications highlight the compound's versatility as a building block for developing biologically active molecules.

Research Gaps and Opportunities

Several research opportunities remain for (7-Hydroxy-5-methyl- triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid:

  • Comprehensive Characterization: More detailed studies of its physical, chemical, and spectroscopic properties would enhance understanding of its behavior in various contexts.

  • Synthetic Methodology Development: Improved and more efficient synthetic routes could facilitate access to this compound and its derivatives.

  • Structure-Activity Relationships: Systematic modification of its structure could lead to the discovery of derivatives with enhanced biological activities.

  • Mechanism of Action Studies: More detailed investigations of how this compound and its derivatives interact with biological targets could inform drug discovery efforts.

  • Materials Applications: Exploration of potential applications in materials science, leveraging the compound's electronic and structural properties.

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